N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran carboxamide core linked to a methoxy-substituted oxazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the Oxazolo-Pyridine Moiety: This involves the construction of the oxazole ring followed by its fusion with the pyridine ring.
Coupling Reaction: The final step involves coupling the benzofuran core with the oxazolo-pyridine moiety using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the methoxy group may yield benzofuran carboxylic acids, while reduction of nitro groups yields amines.
Scientific Research Applications
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: Its complex structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The oxazolo-pyridine moiety may interact with enzymes or receptors, modulating their activity. The benzofuran core can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenylamine
- 2-(Pyridin-2-yl) Pyrimidine Derivatives
Uniqueness
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with an oxazolo-pyridine moiety. This structural combination is not commonly found in other compounds, giving it distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15N3O4 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H15N3O4/c1-27-17-9-8-14(22-25-20-18(29-22)7-4-10-23-20)11-15(17)24-21(26)19-12-13-5-2-3-6-16(13)28-19/h2-12H,1H3,(H,24,26) |
InChI Key |
UASZFSNQRWHWCO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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